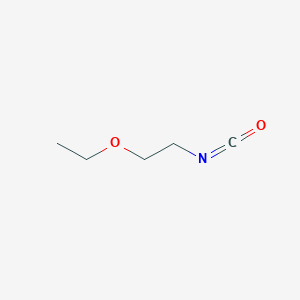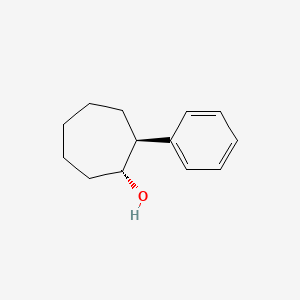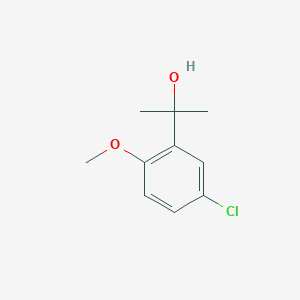![molecular formula C10H17NO2 B3386197 1-[(Oxolan-2-yl)methyl]piperidin-4-one CAS No. 71106-10-0](/img/structure/B3386197.png)
1-[(Oxolan-2-yl)methyl]piperidin-4-one
Vue d'ensemble
Description
1-[(Oxolan-2-yl)methyl]piperidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OPM and is a cyclic amide derivative. It has a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol.
Mécanisme D'action
The mechanism of action of 1-[(Oxolan-2-yl)methyl]piperidin-4-one is not well understood. However, it is believed to interact with biological systems through the formation of hydrogen bonds and other non-covalent interactions. These interactions may lead to changes in the conformation and activity of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(Oxolan-2-yl)methyl]piperidin-4-one are not well studied. However, it is believed to have low toxicity and is not expected to cause significant adverse effects in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(Oxolan-2-yl)methyl]piperidin-4-one in lab experiments is its low toxicity. This makes it a safer alternative to other chemicals that may be more harmful to researchers. Additionally, OPM is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using 1-[(Oxolan-2-yl)methyl]piperidin-4-one in lab experiments is its limited solubility in water. This may make it difficult to use in certain applications where water is the solvent of choice. Additionally, the mechanism of action of OPM is not well understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research involving 1-[(Oxolan-2-yl)methyl]piperidin-4-one. One potential area of study is the development of new pharmaceuticals using OPM as a starting material. Additionally, OPM may be useful in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Further research is also needed to better understand the mechanism of action of OPM and its potential applications in analytical techniques.
Applications De Recherche Scientifique
1-[(Oxolan-2-yl)methyl]piperidin-4-one has various scientific research applications. It has been studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs. It is also being investigated for its potential use in the development of new materials, such as polymers and coatings. Additionally, OPM has been studied for its potential use in the development of new analytical techniques, such as chromatography.
Propriétés
IUPAC Name |
1-(oxolan-2-ylmethyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKOZWRIBGEIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Oxolan-2-yl)methyl]piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3386156.png)




![Bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B3386190.png)
![Tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3386192.png)
![Bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B3386204.png)

